molecular formula C18H18O4 B3828570 4,5,10,11-tetramethyl-2,4,10,12-tetradecatetraene-6,8-diynedioic acid

4,5,10,11-tetramethyl-2,4,10,12-tetradecatetraene-6,8-diynedioic acid

Cat. No. B3828570
M. Wt: 298.3 g/mol
InChI Key: WSIKQAKHFBXWID-UYFZKRQQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5,10,11-tetramethyl-2,4,10,12-tetradecatetraene-6,8-diynedioic acid, also known as TMTD, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TMTD is a conjugated diynoic acid that contains two triple bonds and two double bonds, making it an interesting molecule for research purposes.

Mechanism of Action

The mechanism of action of 4,5,10,11-tetramethyl-2,4,10,12-tetradecatetraene-6,8-diynedioic acid in cancer cells involves the inhibition of the NF-κB signaling pathway, which is involved in cell survival and proliferation. This compound has been shown to induce the expression of pro-apoptotic genes and downregulate the expression of anti-apoptotic genes, leading to the activation of caspase-dependent apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent anticancer activity in various cancer cell lines, including breast cancer, prostate cancer, and lung cancer. In addition, this compound has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. This compound has also been shown to exhibit antioxidant activity by scavenging free radicals and protecting cells from oxidative stress.

Advantages and Limitations for Lab Experiments

One of the advantages of 4,5,10,11-tetramethyl-2,4,10,12-tetradecatetraene-6,8-diynedioic acid is its versatility as a building block for the synthesis of various organic compounds. This compound is also relatively easy to synthesize and purify, making it a convenient reagent for lab experiments. However, one of the limitations of this compound is its potential toxicity, which may limit its use in certain applications. In addition, the mechanism of action of this compound in cancer cells is not fully understood, which may hinder its development as a therapeutic agent.

Future Directions

There are several future directions for research on 4,5,10,11-tetramethyl-2,4,10,12-tetradecatetraene-6,8-diynedioic acid, including the development of new synthetic methods for this compound and its derivatives, the elucidation of the mechanism of action of this compound in cancer cells, and the exploration of its potential applications in other fields, such as materials science and bioengineering. In addition, the development of this compound-based therapeutics for cancer treatment is an area of active research that holds promise for future clinical applications.

Scientific Research Applications

4,5,10,11-tetramethyl-2,4,10,12-tetradecatetraene-6,8-diynedioic acid has been the subject of extensive research due to its potential applications in various fields, including materials science, organic chemistry, and biochemistry. In materials science, this compound has been used as a building block for the synthesis of functional materials, such as fluorescent dyes and liquid crystals. In organic chemistry, this compound has been used as a versatile reagent for the synthesis of various organic compounds, such as alkynes, dienes, and enynes. In biochemistry, this compound has been shown to exhibit potent anticancer activity by inducing apoptosis in cancer cells.

properties

IUPAC Name

(2E,4E,10E,12E)-4,5,10,11-tetramethyltetradeca-2,4,10,12-tetraen-6,8-diynedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O4/c1-13(15(3)9-11-17(19)20)7-5-6-8-14(2)16(4)10-12-18(21)22/h9-12H,1-4H3,(H,19,20)(H,21,22)/b11-9+,12-10+,15-13+,16-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSIKQAKHFBXWID-UYFZKRQQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C(C)C#CC#CC(=C(C)C=CC(=O)O)C)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C(\C#CC#C/C(=C(/C=C/C(=O)O)\C)/C)/C)/C=C/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,5,10,11-tetramethyl-2,4,10,12-tetradecatetraene-6,8-diynedioic acid
Reactant of Route 2
4,5,10,11-tetramethyl-2,4,10,12-tetradecatetraene-6,8-diynedioic acid
Reactant of Route 3
4,5,10,11-tetramethyl-2,4,10,12-tetradecatetraene-6,8-diynedioic acid
Reactant of Route 4
4,5,10,11-tetramethyl-2,4,10,12-tetradecatetraene-6,8-diynedioic acid
Reactant of Route 5
4,5,10,11-tetramethyl-2,4,10,12-tetradecatetraene-6,8-diynedioic acid
Reactant of Route 6
Reactant of Route 6
4,5,10,11-tetramethyl-2,4,10,12-tetradecatetraene-6,8-diynedioic acid

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